Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is an organic compound with the molecular formula C11H18O3. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of ethyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the product meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug design and development. The pathways involved typically include enzyme inhibition or activation, leading to changes in biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Ethyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Methyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate
Uniqueness
Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development, particularly in the synthesis of novel compounds with potential therapeutic applications.
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-4-8-5-6-11(7-8)10(2,14-11)9(12)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
DASKOMNEPYXJOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(C1)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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